molecular formula C10H15NO3 B2726611 1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid CAS No. 1103277-37-7

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid

Cat. No.: B2726611
CAS No.: 1103277-37-7
M. Wt: 197.234
InChI Key: GUNLOHPZEAYUID-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a cyclopropane ring attached to a piperidine ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the cyclopropane ring or the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylcarbonyl)piperidine-2-carboxylic acid
  • 1-[2-(3-Methylphenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid
  • 1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid

Uniqueness

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid is unique due to its specific combination of a cyclopropane ring and a piperidine ring connected to a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(7-4-5-7)11-6-2-1-3-8(11)10(13)14/h7-8H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLOHPZEAYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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